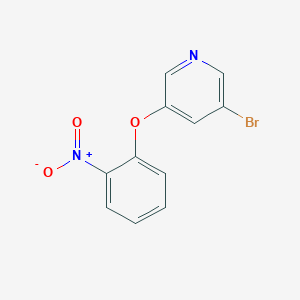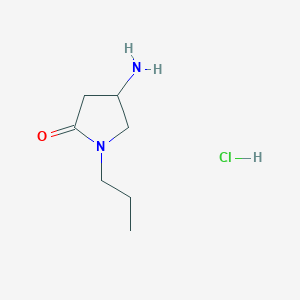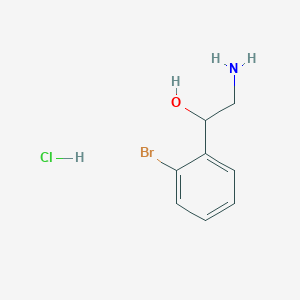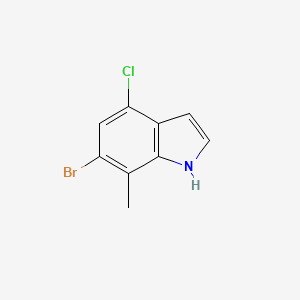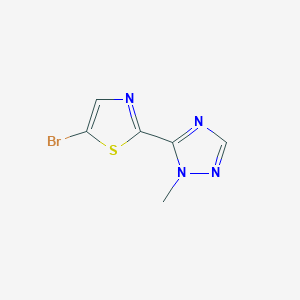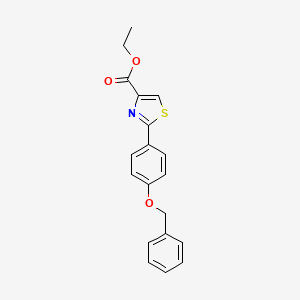
tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate
Descripción general
Descripción
“tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate” is a chemical compound with the CAS Number: 1260616-96-3 . It has a molecular weight of 217.27 . The IUPAC name for this compound is tert-butyl (6R)-6-hydroxy-1,4-oxazepane-4-carboxylate .
Molecular Structure Analysis
The InChI code for “tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate” is 1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(12)6-11/h8,12H,4-7H2,1-3H3/t8-/m1/s1 . This code provides a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is described as a sticky oil to solid substance . It should be stored in a sealed, dry environment at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Nucleophilic Substitutions and Radical Reactions
- Tert-butyl phenylazocarboxylates, closely related to tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate, are versatile building blocks in synthetic organic chemistry, facilitating nucleophilic substitutions and radical reactions for the modification of the benzene ring and generation of aryl radicals. This is instrumental in oxygenation, halogenation, and arylation processes (Jasch et al., 2012).
Chiral Supercritical Fluid Chromatography
- The separation and characterization of enantiomers of tert-butyl 3-hydroxyazepane-1-carboxylate, a compound with structural similarities, were achieved using chiral supercritical fluid chromatography (SFC), showcasing its utility in the preparation of enantiomerically pure substances for pharmaceutical applications (Carry et al., 2013).
Photochemical and Thermal Rearrangements
- Research into the photochemical and thermal rearrangements of oxaziridines provided insight into the stereoelectronic effects influencing regioselectivities, a principle that can be applied to the understanding of reactions involving tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate derivatives (Lattes et al., 1982).
Synthesis of tert-Alkyl Amino Hydroxy Carboxylic Esters
- The synthesis of tert-alkyl amino hydroxy carboxylic acids, which are key components of many biologically active natural products, can be achieved through an oxazolone-mediated ene-type reaction, demonstrating the potential for generating structurally complex and biologically significant molecules (Mosey et al., 2008).
Enantioselective Synthesis
- The enantioselective synthesis of complex intermediates for CCR2 antagonists via iodolactamization highlights the application of tert-butyl carboxylate derivatives in creating highly functionalized molecules for therapeutic development (Campbell et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .
Propiedades
IUPAC Name |
tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(12)6-11/h8,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIKYUQRVQDAKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201129675 | |
| Record name | 1,4-Oxazepine-4(5H)-carboxylic acid, tetrahydro-6-hydroxy-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201129675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1272758-40-3 | |
| Record name | 1,4-Oxazepine-4(5H)-carboxylic acid, tetrahydro-6-hydroxy-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272758-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Oxazepine-4(5H)-carboxylic acid, tetrahydro-6-hydroxy-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201129675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523520.png)

![2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1523522.png)
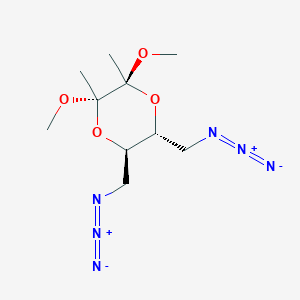
![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1523527.png)
